molecular formula C9H8INO2 B14854762 1-(2-Acetyl-6-iodopyridin-4-YL)ethanone

1-(2-Acetyl-6-iodopyridin-4-YL)ethanone

Cat. No.: B14854762
M. Wt: 289.07 g/mol
InChI Key: OYOUNZWYINWOJM-UHFFFAOYSA-N
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Description

1-(2-Acetyl-6-iodopyridin-4-YL)ethanone is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both acetyl and iodine substituents on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-6-iodopyridin-4-YL)ethanone typically involves the iodination of a pyridine derivative followed by acetylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. This is followed by acetylation using acetic anhydride or acetyl chloride under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-6-iodopyridin-4-YL)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

Scientific Research Applications

1-(2-Acetyl-6-iodopyridin-4-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-6-iodopyridin-4-YL)ethanone involves its interaction with various molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Acetyl-6-iodopyridin-4-YL)ethanone is unique due to the presence of both acetyl and iodine substituents on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

1-(2-acetyl-6-iodopyridin-4-yl)ethanone

InChI

InChI=1S/C9H8INO2/c1-5(12)7-3-8(6(2)13)11-9(10)4-7/h3-4H,1-2H3

InChI Key

OYOUNZWYINWOJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)C(=O)C

Origin of Product

United States

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